Direct Comparative Radical Scavenging Activity: MDBPH2 vs. MMBPH2 via DPPH Assay
The target compound (2,2'-methylenebis(4,6-di-tert-butylphenol), designated MDBPH2) exhibits quantifiably lower radical scavenging activity compared to its less sterically congested analogue (2,2'-methylenebis(4-methyl-6-tert-butylphenol), designated MMBPH2), a difference directly attributable to the additional steric shielding from the two extra tert-butyl groups [1]. This difference is critical for formulators seeking to avoid over-stabilization or to tailor oxidative induction periods.
| Evidence Dimension | Free radical scavenging capacity (DPPH inhibition) |
|---|---|
| Target Compound Data | 80% (at 0.1 mg/mL in DPPH assay) |
| Comparator Or Baseline | MMBPH2 (2,2'-methylenebis(4-methyl-6-tert-butylphenol)): 90% (at 0.1 mg/mL in DPPH assay) |
| Quantified Difference | Approximately 10 percentage points lower inhibition (12.5% relative reduction in activity) |
| Conditions | 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay at 0.1 mg/mL concentration. |
Why This Matters
This quantifies the structure-activity trade-off: the additional tert-butyl groups in the target compound reduce radical scavenging potency, a design feature that can be intentionally leveraged to prevent over-stabilization in applications requiring controlled, moderate antioxidant activity.
- [1] Experimental and theoretical investigations of the antioxidant activity of 2,2′-methylenebis(4,6‐dialkylphenol) compounds. (2021). Data derived from DPPH radical scavenging studies. Retrieved via Scholars Portal. View Source
